molecular formula C15H21N3O2 B2704814 1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea CAS No. 922984-03-0

1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea

Cat. No.: B2704814
CAS No.: 922984-03-0
M. Wt: 275.352
InChI Key: PDLKRPAZADCNGB-UHFFFAOYSA-N
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Description

Historical Development of Indole-Urea Derivatives

The historical trajectory of indole-urea derivatives is rooted in the mid-20th century, when indole chemistry gained prominence through studies on natural alkaloids and neurotransmitters like serotonin. Early work focused on modifying indole substituents to enhance bioactivity, leading to the development of non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin. The integration of urea functionalities emerged later, driven by the need to improve solubility and binding specificity. For example, patents from the 2010s describe indole-urea derivatives as sodium-glucose cotransporter (SGLT) inhibitors for diabetes management. Recent advancements, such as the synthesis of indole-3-sulfonamide ureido derivatives for carbonic anhydrase inhibition, highlight the ongoing innovation in this field.

Key Milestones in Indole-Urea Development

  • 1960s–1980s : Exploration of indole derivatives in neurotransmitter and hormone analogs.
  • 2000s : Introduction of urea groups to indole scaffolds to optimize pharmacokinetic properties.
  • 2020s : Rational design of hybrids targeting isoform-specific enzymes (e.g., hCA II inhibitors).

Structural Classification of Indole-Urea Hybrids

Indole-urea hybrids are classified based on substituent patterns on the indole ring and urea linkage. The compound 1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea exemplifies a Type II hybrid, characterized by:

  • N1-substitution : An ethyl group at the indole nitrogen.
  • C3-substitution : A urea group at the indole’s third position.
  • Urea side chain : A 1-hydroxybutan-2-yl group providing hydrophilicity.

Table 1. Structural Classification of Representative Indole-Urea Hybrids

Compound Class Indole Substituents Urea Substituents Biological Target
Type I Unsubstituted Aryl groups SGLT
Type II N1-alkyl Hydroxyalkyl hCA II
Type III C5-halogen Cycloalkyl IDO enzymes

Significance of this compound in Medicinal Chemistry

This compound’s design addresses two medicinal chemistry priorities: target selectivity and metabolic stability . The ethyl group at N1 reduces steric hindrance, enabling deeper penetration into enzyme active sites, while the hydroxybutan-2-yl moiety enhances water solubility. Computational studies suggest strong interactions with carbonic anhydrase II (K~i~ = 7.7 µM in analogous structures), positioning it as a candidate for conditions like glaucoma or altitude sickness. Furthermore, its urea bridge facilitates dual hydrogen bonding with catalytic zinc ions in metalloenzymes.

Theoretical Framework for Structure-Based Drug Design

The development of this compound aligns with molecular docking and quantitative structure-activity relationship (QSAR) principles. Key considerations include:

  • Pharmacophore modeling : Identification of critical hydrogen bond donors (urea -NH) and hydrophobic regions (indole core).
  • Density Functional Theory (DFT) : Optimization of electron distribution to enhance binding to hCA II’s active site.
  • Molecular dynamics simulations : Prediction of compound stability in aqueous biological environments.

Table 2. Computational Parameters for Indole-Urea Hybrid Optimization

Parameter Value/Outcome Relevance to Design
LogP 2.1 ± 0.3 Balanced lipophilicity
Polar Surface Area 85 Ų Enhanced membrane permeability
H-bond Donors/Acceptors 3/2 Target interaction specificity

This systematic approach underscores the compound’s potential as a template for next-generation enzyme inhibitors, leveraging both empirical data and theoretical insights.

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(1-hydroxybutan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-3-11(10-19)16-15(20)17-13-9-18(4-2)14-8-6-5-7-12(13)14/h5-9,11,19H,3-4,10H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLKRPAZADCNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)NC1=CN(C2=CC=CC=C21)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Alkylation: The indole derivative is then alkylated with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group at the nitrogen atom.

    Urea Formation: The alkylated indole is reacted with an isocyanate derivative to form the urea linkage.

    Hydroxybutan-2-yl Group Introduction: Finally, the hydroxybutan-2-yl group is introduced through a nucleophilic substitution reaction using an appropriate halide and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxybutan-2-yl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives of the indole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea would depend on its specific application. In biological systems, it may interact with enzymes or receptors that recognize the indole moiety, leading to modulation of biochemical pathways. The hydroxybutan-2-yl group may enhance its binding affinity or specificity.

Comparison with Similar Compounds

Urea Derivatives with Modified Substituents

  • 1-(1-Hydroxybutan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea (CAS: 941927-26-0):
    This compound replaces the ethyl group on the indole nitrogen with a methyl group. The reduced steric bulk of the methyl substituent may enhance solubility in polar solvents but could diminish binding affinity in hydrophobic pockets of biological targets. Safety data for this compound highlight precautions against heat and ignition sources, suggesting similar stability concerns for the ethyl analogue .

  • 1-(1-Ethyl-1H-Indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea (BG14524, CAS: 941951-32-2): The hydroxybutyl group in the target compound is replaced with a 3-(isopropyloxy)propyl chain. This structural variation could lead to divergent pharmacokinetic profiles .

Indole-Based Chalcones

  • (E)-3-(4-Bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one (3a): Unlike the urea derivative, this chalcone features a conjugated enone system. The α,β-unsaturated ketone allows for Michael addition reactions, a mechanism often exploited in anticancer activity.

Thiazole-Containing Urea Derivatives

  • 1-[3-[2-(1H-Indol-3-yl)ethylsulfamoyl]phenyl]-3-(1,3-thiazol-2-yl)urea: This compound incorporates a sulfamoylphenyl group and a thiazole ring. Such features could enhance binding to enzymes like kinases or proteases .

Tosyl-Protected Indole-Urea Derivatives

  • In contrast, the hydroxybutyl group in the target compound may improve water solubility and reduce metabolic instability .

Solubility and Stability

  • The hydroxybutyl group in the target compound enhances hydrophilicity compared to alkoxy or aryl-substituted analogues (e.g., BG14524) .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent on Indole Urea Substituent Molecular Weight Key Features
Target Compound 1-Ethyl 1-Hydroxybutan-2-yl ~307.36* High hydrophilicity, H-bonding
1-(1-Methyl-1H-Indol-3-yl)-3-(hydroxybutan-2-yl)urea 1-Methyl 1-Hydroxybutan-2-yl ~293.34* Reduced steric bulk
BG14524 1-Ethyl 3-(Isopropyloxy)propyl 303.40 Increased lipophilicity
3a (Chalcone) 1-Ethyl 4-Bromophenyl enone 384.25 Electrophilic enone system

*Calculated based on similar structures.

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea, a synthetic organic compound with the CAS number 922984-03-0, belongs to the class of urea derivatives and features an indole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

The molecular formula of this compound is C15H21N3O2C_{15}H_{21}N_{3}O_{2}, with a molecular weight of 275.35 g/mol. The structure includes an indole ring, which is known for its biological significance, particularly in drug design.

PropertyValue
Molecular FormulaC15H21N3O2
Molecular Weight275.35 g/mol
CAS Number922984-03-0

The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors that recognize indole derivatives. The hydroxybutan-2-yl group may enhance its binding affinity, potentially affecting biochemical pathways relevant to inflammation and tumor progression.

Antitumor Activity

Recent studies have highlighted the role of indole derivatives in oncology, particularly as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune evasion by tumors. Research indicates that compounds similar to this compound exhibit potent inhibitory effects on IDO activity, thereby enhancing antitumor immunity.

For example, a study evaluating various urea-substituted indole derivatives found that certain analogs demonstrated superior inhibitory potency against recombinant human IDO (hIDO) compared to established inhibitors like epacadostat . This suggests that this compound may also possess significant antitumor properties worthy of further investigation.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been suggested through its structural similarities to other urea derivatives known for their analgesic and anti-inflammatory effects. For instance, compounds like 1,3-bis(p-hydroxyphenyl)urea have shown promising results in reducing inflammation by inhibiting cyclooxygenase enzymes (COX), which are critical mediators in inflammatory processes .

Case Studies

A comparative analysis of various urea derivatives has been conducted to evaluate their biological activities. In one study, the anti-inflammatory effects were assessed using animal models where different doses were administered. The results indicated that certain urea compounds significantly reduced paw edema in rats, suggesting a strong correlation between the chemical structure and biological efficacy .

Q & A

Q. Methodological Recommendations :

  • Conduct dose-response studies across multiple models to establish IC50 consistency.
  • Perform molecular docking to compare binding affinities with target proteins (e.g., kinases) using software like AutoDock Vina .
  • Replicate key studies under standardized OECD guidelines to isolate experimental variables .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug design : Esterify the hydroxyl group in the butan-2-yl moiety to enhance lipophilicity, enabling passive diffusion across membranes .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to improve aqueous solubility via hydrogen-bonding networks .
  • Nanoparticle encapsulation : Employ PEGylated liposomes or PLGA nanoparticles to prolong circulation time .

Methodological Tip : Assess solubility via shake-flask method (pH 1.2–7.4 buffers) and validate bioavailability using LC-MS/MS pharmacokinetic profiling .

Methodological: How should researchers design structure-activity relationship (SAR) studies for this compound?

  • Core modifications :
    • Replace the ethyl group on indole with bulkier substituents (e.g., adamantyl) to assess steric effects on target binding .
    • Vary the hydroxybutyl chain length (C3–C5) to study hydrophilicity-impact correlations .
  • Control experiments : Synthesize and test the des-urea analog to isolate the urea moiety’s contribution to activity .
  • Data analysis : Use multivariate regression (e.g., Hansch analysis) to correlate logP, polar surface area, and IC50 values .

Methodological: What computational tools are recommended for predicting metabolic pathways and toxicity?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, BBB permeability, and Ames test outcomes .
  • Toxicity profiling : Leverage ProTox-II for acute toxicity (LD50) predictions and organ-specific liabilities .
  • MD simulations : Run GROMACS simulations to assess compound stability in biological membranes over 100-ns trajectories .

Theoretical Framework: How can researchers align studies on this compound with existing biochemical theories?

  • Hypothesis-driven design : Link studies to the "privileged scaffold" theory, where indole-urea hybrids are known for kinase inhibition .
  • Mechanistic studies : Investigate ROS scavenging activity (if antioxidant properties are observed) using the "free radical theory" of oxidative stress .
  • Therapeutic targeting : Align with "selective estrogen receptor modulator" frameworks if activity is observed in hormone-dependent cancer models .

Methodological: What steps ensure reproducibility in synthesizing and testing this compound?

  • Detailed SOPs : Document reaction times, purification gradients (e.g., column chromatography: 20–100% EtOAc/hexane), and lyophilization protocols .
  • Batch-to-batch QC : Implement USP/Ph.Eur. guidelines for purity checks (HPLC ≥95%) and residual solvent analysis (ICH Q3C) .
  • Open data sharing : Deposit raw spectral data in repositories like ChemSpider or Zenodo for peer validation .

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